molecular formula C20H21NO B12538222 Phenol, 4-(6-pentyl-2-quinolinyl)- CAS No. 869885-36-9

Phenol, 4-(6-pentyl-2-quinolinyl)-

Cat. No.: B12538222
CAS No.: 869885-36-9
M. Wt: 291.4 g/mol
InChI Key: HWXXHVUQSAILOI-UHFFFAOYSA-N
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Description

Phenol, 4-(6-pentyl-2-quinolinyl)- is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a phenol group attached to a quinoline ring, which is further substituted with a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(6-pentyl-2-quinolinyl)- typically involves the nucleophilic aromatic substitution reaction. This reaction is carried out by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of Phenol, 4-(6-pentyl-2-quinolinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to maximize efficiency and minimize waste. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(6-pentyl-2-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in the formation of quinones, while reduction of the quinoline ring yields dihydroquinoline derivatives.

Scientific Research Applications

Phenol, 4-(6-pentyl-2-quinolinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-(6-pentyl-2-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Phenol, 4-(6-pentyl-2-quinolinyl)- is unique compared to other quinoline derivatives due to its specific substitution pattern and the presence of a phenol group. Similar compounds include:

    Quinoline: A simpler structure without the phenol group.

    2-Chloroquinoline: Lacks the pentyl chain and phenol group.

    Phenylhydrazine derivatives: Differ in the substitution pattern on the quinoline ring.

These compounds share some common properties but differ in their specific chemical and biological activities, highlighting the uniqueness of Phenol, 4-(6-pentyl-2-quinolinyl)- .

Properties

CAS No.

869885-36-9

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

4-(6-pentylquinolin-2-yl)phenol

InChI

InChI=1S/C20H21NO/c1-2-3-4-5-15-6-12-20-17(14-15)9-13-19(21-20)16-7-10-18(22)11-8-16/h6-14,22H,2-5H2,1H3

InChI Key

HWXXHVUQSAILOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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